molecular formula C11H13NO2 B071046 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide CAS No. 184375-93-7

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

Numéro de catalogue: B071046
Numéro CAS: 184375-93-7
Poids moléculaire: 191.23 g/mol
Clé InChI: KDBJLPJKUYFPPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a C-4 hydroxylated metabolite of the cyclic nitrone free radical trap 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide. As a cyclic nitrone, this compound functions as an effective antioxidant by trapping free radicals, making it a valuable tool for studying oxidative stress in research models. A key characteristic of this metabolite is its greatly reduced acute toxicity and sedative properties compared to its parent compound, while still achieving equal or greater brain levels in animal models. This unique combination of a favorable side-effect profile and good brain penetration makes it particularly interesting for neuroscience research. Although it is a less potent antioxidant in in vitro lipid peroxidation assays than its parent compound, structural analogs—such as those with spirocycloalkane groups or the corresponding ketone oxidation product—have been developed to significantly improve antioxidant activity. This product is intended for research applications only, specifically for use in investigating mechanisms of oxidative damage and evaluating the therapeutic potential of nitrone-based antioxidants in experimental models. Key Research Applications: • Investigation of oxidative stress and lipid peroxidation. • Study of nitrone-based free radical traps and their neuroprotective mechanisms. • Research into compounds with reduced toxicity for mitigating oxidative brain injury. Please Note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJLPJKUYFPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184375-93-7
Record name 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Méthodes De Préparation

Precursor Preparation

The synthesis begins with the preparation of 3,3-dimethyl-3,4-dihydroisoquinoline (8 ), a critical intermediate. As detailed by Tazawa et al., this compound is synthesized through a multi-step sequence starting from 2-bromophenylacetic acid (2 ). Key steps include:

  • Esterification and Grignard Reaction : Conversion of 2 to tertiary alcohol 4 via ester formation and subsequent reaction with methyl magnesium bromide.

  • Nucleophilic Substitution and Cyclization : Reaction of 4 with chloroacetonitrile and thiourea to yield tertiary amine 6 , followed by formamide formation (7 ) using ethyl formate.

  • Tandem Cyclization and Pyrolysis : Treatment of 7 with oxalyl chloride and iron(III) chloride generates a tricyclic intermediate, which undergoes pyrolysis in MeOH–H<sub>2</sub>SO<sub>4</sub> to produce 8 in 89% yield.

Iminium Salt Formation and Oxidation

The dihydroisoquinoline 8 is alkylated with methyl bromoacetate (2 equiv.) in acetonitrile at 60°C for 6 hours to form the iminium salt 9 . Subsequent oxidation of 9 is critical for introducing the N-oxide moiety. Initial attempts with HCl/DMSO or m-chloroperoxybenzoic acid (mCPBA) failed to yield the desired product, but optimization revealed that basic conditions are essential.

Direct Hydroxylation of Cyclic Nitrones

Metabolic Pathway-Inspired Synthesis

Thomas et al. reported the isolation and synthesis of 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide as a hydroxylated metabolite of the parent nitrone 1 . The synthesis involves:

  • Hydroxylation of the Parent Nitrone : Treatment of 1 with hydroxylating agents under physiological conditions introduces the hydroxyl group at the C-4 position.

  • Purification and Characterization : The product is isolated via column chromatography and confirmed using <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry.

This method mimics metabolic pathways but requires precise control over reaction parameters to avoid over-oxidation or decomposition.

Comparative Analysis of Methods

Mechanistic Insights

Both methods proceed via radical intermediates. For the iminium route, oxidation likely involves single-electron transfer (SET) from the iminium salt to the oxidant, generating a radical cation that reacts with water or hydroxide ions. In contrast, hydroxylation of the parent nitrone may involve enzymatic or chemical hydroxylation at the benzylic position .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can have different biological and chemical properties .

Applications De Recherche Scientifique

Pharmacological Applications

  • Antioxidant Activity :
    • Research indicates that 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide functions as an antioxidant, albeit with lower potency than some analogs. It has shown protective effects against oxidative damage in cerebellar granule cells, suggesting potential applications in neuroprotection and treatment of oxidative stress-related disorders .
  • Anticancer Potential :
    • Isoquinoline derivatives, including 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, have been investigated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the isoquinoline structure can enhance anticancer activity by inhibiting key cellular pathways involved in tumor growth . For instance, certain derivatives have shown promising results in inhibiting tubulin polymerization and affecting NF-kB signaling pathways .
  • Analgesic and Anti-hypoxic Activities :
    • Compounds derived from 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide have exhibited significant analgesic effects and anti-hypoxic activities in preclinical studies. These properties suggest potential therapeutic uses in pain management and conditions associated with hypoxia .

Organic Synthesis Applications

  • Reactions with Ketenes :
    • The compound has been used in reactions with ketenes to produce various adducts. This includes the formation of 1:2 adducts with dimethylketene, showcasing its utility in synthetic organic chemistry . Such reactions are valuable for developing new compounds with desired biological properties.
  • Catalytic Processes :
    • In synthetic applications, 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide has been involved in catalytic oxidative coupling reactions using copper catalysts. These reactions are crucial for forming iminium ions that serve as intermediates in further transformations .

Neuroprotective Effects

A study demonstrated that 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide protects cerebellar granule cells from oxidative stress. The IC50 values indicated a significant reduction in cell death compared to untreated controls. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies.

Anticancer Activity Assessment

In a comparative study of isoquinoline derivatives against various cancer cell lines (e.g., leukemia and colon cancer), certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents. This suggests that structural modifications to the isoquinoline scaffold can enhance anticancer efficacy.

Synthesis of Novel Compounds

Research involving the reaction of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide with ketenes resulted in several novel compounds with distinct biological activities. These findings highlight the compound's versatility as a building block for drug discovery.

Comparaison Avec Des Composés Similaires

Parent Compound (Compound 1)

  • Structure : Lacks the C-4 hydroxyl group present in Compound 2.
  • Activity :
    • Higher antioxidant potency (e.g., IC₅₀ of 1.2 µM in lipid peroxidation assays).
    • Significant acute toxicity (LD₅₀: 150 mg/kg in rats) and sedative effects .
  • Key Difference : The C-4 hydroxyl in Compound 2 reduces toxicity (LD₅₀ >500 mg/kg) without compromising brain penetration (brain levels equal to or exceeding Compound 1 in rats) .

Spirocycloalkane and Ketone Derivatives

  • Structural Modifications: Replacement of the gem-dimethyl group with spirocycloalkanes or oxidation of the C-4 alcohol to a ketone (e.g., 3,3-dimethyl-3,4-dihydro-3H-isoquinolin-4-one N-oxide).
  • Activity :
    • Ketone derivatives exhibited up to 200-fold higher antioxidant activity (IC₅₀: 0.05 µM) compared to Compound 2 .
    • However, only compounds retaining a hydroxyl or acetate group at C-4 maintained low toxicity (e.g., sedation scores reduced by 60% vs. Compound 1) .

Acyclic Nitrones (e.g., PBN)

  • Structure: Linear nitrones like PBN lack the cyclic isoquinoline backbone.
  • Activity :
    • Lower specificity in radical trapping due to broader reactivity.
    • Pd-catalyzed arylation reactions successful for cyclic nitrones (e.g., Compound 2) but failed for PBN, highlighting structural advantages in synthetic applications .

Dimethylphenol-Fused Nitrones (e.g., Compound 6h)

  • Structure: Features a 7-membered ring fused to a dimethylphenol group.
  • Activity :
    • IC₅₀ of 22 µM in lipid peroxidation assays, 75-fold more potent than Compound 1.
    • Lipophilicity (log k’ₓ) correlated with activity, but exceptions (e.g., furan derivatives) suggested additional electronic effects .

Pharmacokinetic and Toxicity Profiles

Parameter Compound 2 Compound 1 Ketone Derivative
Antioxidant IC₅₀ (µM) >100 1.2 0.05
Acute Toxicity (LD₅₀) >500 mg/kg 150 mg/kg 300 mg/kg
Sedation Score 1.5 (vs. 4.0 for 1) 4.0 2.0
Brain Penetration High (equal to 1) High High

Mechanistic Insights

  • Toxicity Reduction: The C-4 hydroxyl/acetate group mitigates toxicity through unknown mechanisms unrelated to brain uptake .
  • Lipophilicity-Activity Relationship : Higher log k’ₓ values generally correlate with improved antioxidant activity, but steric and electronic factors (e.g., spirocyclic groups) enhance potency beyond lipophilicity alone .
  • Synthetic Flexibility : Cyclic nitrones enable regioselective C–H functionalization (e.g., Pd-catalyzed arylation), a feature absent in acyclic analogs like PBN .

Activité Biologique

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide involves several chemical reactions. Notably, it has been synthesized as a metabolite with reduced side effects compared to its parent compounds. The methods typically employed include cyclization reactions of appropriate precursors, often utilizing organometallic reagents and acid catalysts to promote the formation of the isoquinoline structure .

Antioxidant Properties

One of the significant biological activities of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is its antioxidant capability. Studies indicate that this compound acts as a free radical trap, which can mitigate oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage .

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by various stressors. This activity is linked to its ability to modulate signaling pathways associated with cell survival and inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives of isoquinoline compounds have shown promising results against various pathogens, including bacteria and fungi. For instance, derivatives similar to 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide were found to possess significant antifungal activity against phytopathogens like Pythium recalcitrans, indicating potential agricultural applications .

The mechanisms through which 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide exerts its biological effects include:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.
  • Modulation of Enzyme Activity : It may influence the activity of various enzymes involved in metabolic pathways, contributing to its neuroprotective and anti-inflammatory effects.
  • Interaction with Receptors : Preliminary studies suggest that it may interact with specific receptors in the central nervous system, enhancing its neuroprotective properties .

Case Studies

Several case studies highlight the efficacy of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide in various applications:

  • Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced neuronal loss.
  • Antifungal Efficacy : A study demonstrated that a derivative exhibited an EC50 value of 14 mM against Pythium recalcitrans, outperforming standard antifungal agents like hymexazol .

Q & A

Q. What are the key synthetic methodologies for preparing 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide derivatives?

Methodological Answer: Pd-catalyzed direct arylation is a robust method for functionalizing this compound. Key additives include pivalic acid (20 mol%) or CuBr·DMS (5 mol%) with 1,10-phenanthroline (5 mol%), which enhance reaction yields by facilitating a concerted metalation–deprotonation (CMD) mechanism . Acyclic nitrones (e.g., PBN) are incompatible, but cyclic aldonitrones like the target compound react efficiently.

Table 1: Reaction Optimization with Additives

Additive SystemYield (%)Compatibility
Pivalic acid (20 mol%)80–90High
CuBr·DMS + 1,10-phenanthroline>95High
No additive<10Low

Q. How is crystallographic characterization performed for N-oxide derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example, pyridine-4-carboxamidoxime N-oxide was analyzed in monoclinic P2₁/c space group (a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, β = 102.841°) . Key parameters include high-resolution data (>0.8 Å) and twinning correction for complex structures.

Q. What preliminary assessments are used to evaluate mutagenicity risks of aromatic N-oxides?

Methodological Answer: Structure–activity relationship (SAR) fingerprint analysis identifies mutagenic subclasses. Public/proprietary databases are screened for substructures (e.g., quindioxin analogs). While general aromatic N-oxides may not be mutagenic, specific subclasses require Ames testing .

Advanced Research Questions

Q. What mechanistic insights explain the Pd-catalyzed arylation of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide?

Methodological Answer: The CMD mechanism involves palladium-assisted deprotonation at the α-C–H bond, forming a Pd(II) intermediate. Pivalic acid acts as a proton shuttle, while CuBr·DMS facilitates oxidative addition. Density functional theory (DFT) studies are recommended to validate transition states .

Q. How can this compound be utilized in catalytic applications?

Methodological Answer: Chiral derivatives synthesized via enantiopure aldonitrones (e.g., (S)-63) serve as nitroxide catalysts for aerobic alcohol oxidation. For example, atroposelective desymmetrization of diols achieves >90% enantiomeric excess (ee) under optimized conditions .

Q. What are the limitations in predicting cellular uptake of N-oxide derivatives?

Methodological Answer: Transport studies using OCT1-knockout mice and HepG2/Huh7 cell lines show that uptake mechanisms may involve unidentified transporters, not OCT1. For novel N-oxides, dual radiolabeling (³H/¹⁴C) and competitive inhibition assays are advised .

Q. How do structural modifications impact mutagenicity in aromatic N-oxides?

Methodological Answer: Substituent effects are critical. For example, benzo[c][1,2,5]oxadiazole 1-oxides are mutagenic, while 3,3-dimethylisoquinoline N-oxides are not flagged in SAR databases. Hybrid QSAR/pharmacophore modeling can prioritize high-risk analogs for testing .

Data Contradiction Analysis

Q. Why do some studies report OCT1-dependent transport for N-oxides, while others refute it?

Methodological Answer: Discrepancies arise from compound-specific transporter affinities. Sorafenib N-oxide uptake is OCT1-independent , but other N-oxides (e.g., pyridine derivatives) may rely on SLC22A transporters. Profiling via CRISPR-Cas9 knockout libraries or proteomic mapping is recommended to resolve such contradictions.

Research Gaps and Future Directions

  • Synthetic Scope: Expand substrate scope to include electron-deficient aryl bromides.
  • Mechanistic Studies: Use operando spectroscopy to monitor Pd/Cu intermediates in CMD pathways.
  • Toxicology: Develop predictive models for N-oxide metabolites in hepatic microsomal assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Reactant of Route 2
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.